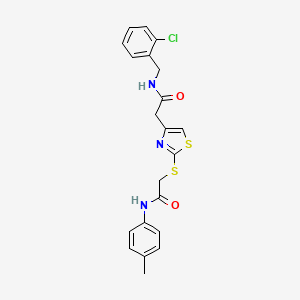

![molecular formula C24H28N2O5S B2388924 3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide CAS No. 536734-37-9](/img/structure/B2388924.png)

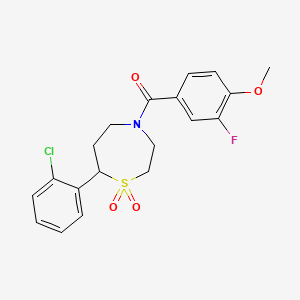

3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a compound with potential applications in scientific research.

Aplicaciones Científicas De Investigación

Antidiabetic Agent Research

A study by Nomura et al. (1999) explored derivatives of benzamide, including those similar to 3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide, for their potential as antidiabetic agents. They identified KRP-297, a structurally related compound, as a candidate drug for treating diabetes mellitus (Nomura et al., 1999).

Anticancer Activity

Ravinaik et al. (2021) synthesized and evaluated a series of benzamide derivatives for anticancer activity against various cancer cell lines. Their findings indicated that these compounds, structurally related to the subject chemical, showed moderate to excellent anticancer activities, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing resemblance in structure to this compound. These compounds were found to act as COX-1/COX-2 inhibitors and displayed significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial Applications

Chawla (2016) investigated the antimicrobial activity of thiazole derivatives, similar to the compound . The study showed that derivatives with electron-donating groups like methoxy exhibited significant antimicrobial activity (Chawla, 2016).

Nematocidal Activity

Liu et al. (2022) synthesized 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, structurally related to the target compound, and evaluated their nematocidal activities. They found that some compounds showed promising activity against Bursaphelenchus xylophilus, a harmful nematode (Liu et al., 2022).

Mecanismo De Acción

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-containing compounds generally work by inhibiting their targets, leading to various downstream effects .

Biochemical Pathways

Given the targets inhibited by tmp-containing compounds, it can be inferred that multiple cellular pathways could be affected, leading to a range of biological effects .

Result of Action

They have also been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Propiedades

IUPAC Name |

3,4,5-triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5S/c1-6-29-19-13-17(14-20(30-7-2)22(19)31-8-3)23(27)26-24-25-21(15(4)32-24)16-9-11-18(28-5)12-10-16/h9-14H,6-8H2,1-5H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPMLQZNMSLIAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

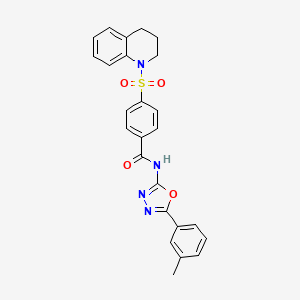

![2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile](/img/structure/B2388852.png)

![4-[1-(2-Chloropyridine-4-carbonyl)pyrrolidine-2-carbonyl]thiomorpholine](/img/structure/B2388853.png)